![molecular formula C20H21N3O2 B279418 N-(4-butylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B279418.png)
N-(4-butylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPAQ and is synthesized through a specific method.
Mechanism of Action
BPAQ is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. Specifically, BPAQ has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP) and the receptor tyrosine kinase (RTK) epidermal growth factor receptor (EGFR). By inhibiting these targets, BPAQ is able to induce cell death in cancer cells and reduce anxiety in animal models.
Biochemical and Physiological Effects:
BPAQ has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that BPAQ induces apoptosis in breast cancer cells by activating the caspase pathway. In animal models, BPAQ has been found to reduce anxiety-like behavior and increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using BPAQ in lab experiments is its specificity for certain targets in the body. This allows researchers to study the effects of inhibiting these targets without affecting other pathways in the body. However, one limitation of using BPAQ is its limited solubility in certain solvents, which can make it difficult to administer in certain experiments.
Future Directions
Future research on BPAQ could focus on its potential applications in other scientific fields such as immunology and infectious diseases. Additionally, further studies could be done to elucidate the specific mechanisms by which BPAQ exerts its effects in the body. Finally, the development of new analogs of BPAQ could be explored to improve its solubility and potency in lab experiments.
Synthesis Methods
BPAQ is synthesized through a multistep process that involves the condensation of 4-butylaniline and anthranilic acid to form 4-butylphenylanthranilic acid. This acid is then reacted with phosphoryl chloride to form 4-butylphenylanthraniloyl chloride, which is further reacted with 3-aminobenzamide to form BPAQ.
Scientific Research Applications
BPAQ has been found to have potential applications in various scientific research fields such as cancer research, neuroscience, and drug discovery. In cancer research, BPAQ has been shown to inhibit the growth of breast cancer cells by inducing apoptosis. In neuroscience, BPAQ has been found to have anxiolytic effects and may be useful in the treatment of anxiety disorders. In drug discovery, BPAQ has been used as a lead compound for the development of new drugs.
properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-6-15-9-11-16(12-10-15)22-19(24)13-23-14-21-18-8-5-4-7-17(18)20(23)25/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,22,24) |
InChI Key |
OHYUJCARXLCJEG-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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